2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a phthalazine core substituted with a 2-methylpropyl group at position 3 and an oxo group at position 2. The acetamide moiety is further functionalized with a 1-methyl-1H-pyrazol-4-yl group. The structural complexity of this molecule suggests dual functionality: the phthalazine ring may confer binding affinity to enzymatic targets, while the pyrazole-acetamide moiety could enhance solubility or modulate pharmacokinetics.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)10-23-18(25)15-7-5-4-6-14(15)16(21-23)8-17(24)20-13-9-19-22(3)11-13/h4-7,9,11-12H,8,10H2,1-3H3,(H,20,24) |
InChI Key |
NDQFGGNMYUYMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the phthalazinone core and the subsequent attachment of the pyrazole moiety. Common reagents used in these reactions include acyl chlorides, hydrazines, and pyrazole derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares core motifs with other pyrazole-acetamide derivatives, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (referred to as Compound A in ). Key differences include:
- Core heterocycle : The target molecule uses a phthalazine ring, whereas Compound A employs a pyrazole ring fused with a phenyl group.
- Substituents : The target compound’s phthalazine is substituted with a 2-methylpropyl group, while Compound A features a 4-nitrophenylacetamide side chain.
- Hydrogen bonding : Compound A exhibits N–H⋯O and C–H⋯O interactions forming R₂²(10) graph set motifs , whereas the phthalazine core in the target compound may enable additional π-π stacking or stronger hydrogen bonds due to its extended aromatic system.
Physicochemical Properties
Crystallographic and Computational Insights
- Compound A crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing a 2D supramolecular network . The dihedral angles between aromatic planes (e.g., 59.3° between phenyl rings) influence packing efficiency.
- For the target compound, computational modeling (e.g., density functional theory) would predict similar hydrogen-bonding patterns but altered crystal packing due to the bulkier phthalazine core. Refinement software like SHELXL () would be critical for resolving its structure.
Biological Activity
The compound 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a member of the phthalazinone family, characterized by its unique structural features that include a dihydrophthalazine moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.5 g/mol. Its structure includes critical functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O2 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 1435905-24-0 |
The primary mechanism by which 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide exerts its biological effects is through the inhibition of tubulin polymerization . Tubulin is essential for microtubule formation, which is critical for cell division. By disrupting microtubule formation, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide . For instance, a related pyrazole-based compound demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 134.6 mg/L to 168.7 mg/L .
Table: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/L) | MBC (mg/L) |
|---|---|---|---|
| Compound 12 | E. coli | 134.9 | <269.8 |
| Compound 14 | L. monocytogenes | 134.6 | <269.2 |
Study 1: Anticancer Efficacy
In a study investigating the anticancer potential of pyrazole derivatives, it was found that the tested compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The mechanism involved the disruption of microtubule dynamics, leading to apoptosis in tumor cells.
Study 2: Antibacterial Properties
A series of synthesized pyrazole derivatives were tested for their antibacterial properties against several pathogens. The results indicated that specific modifications to the pyrazole ring significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
